molecular formula C2H2 B1212043 Ethynyl CAS No. 2122-48-7

Ethynyl

Cat. No.: B1212043
CAS No.: 2122-48-7
M. Wt: 26.04 g/mol
InChI Key: HSFWRNGVRCDJHI-UHFFFAOYSA-N
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Description

Ethynyl, also known as the this compound radical, is an organic compound with the chemical formula C≡CH. It is a simple molecule characterized by a carbon-carbon triple bond. This compound does not occur naturally on Earth but is abundant in the interstellar medium. It was first observed in a solid argon matrix at liquid helium temperatures in 1963 and later in the gas phase in the Orion Nebula in 1973 . This compound is an important intermediate in various chemical reactions and plays a significant role in the formation of more complex organic molecules.

Preparation Methods

Ethynyl can be synthesized through various methods, including:

    Electrophilic Ethynylation: This method involves the use of calcium carbide as an this compound group source.

    Sonogashira Coupling: This is a widely used method for the preparation of this compound derivatives.

    Glaser Coupling: This method involves the oxidative coupling of terminal alkynes to form diynes.

Chemical Reactions Analysis

Ethynyl undergoes various types of chemical reactions, including:

    Hydrogen Abstraction: this compound radicals can abstract hydrogen atoms from hydrocarbons, leading to the formation of acetylene and other products. .

    Addition Reactions: this compound can participate in addition reactions with multiple bonds, forming more complex molecules.

    Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.

Scientific Research Applications

Ethynyl has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethynyl involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition, substitution, and hydrogen abstraction reactions. This compound radicals can interact with multiple molecular targets, including hydrocarbons, halides, and other reactive species. These interactions lead to the formation of more complex molecules and play a crucial role in various chemical and biological processes .

Comparison with Similar Compounds

Ethynyl can be compared with other similar compounds, such as:

    Vinyl (C=C): Vinyl groups contain a carbon-carbon double bond and are less reactive than this compound groups.

    Ethyl (C-C): Ethyl groups contain a carbon-carbon single bond and are even less reactive than vinyl groups.

    Propynyl (HC≡C-CH2-R): Propynyl groups contain a carbon-carbon triple bond similar to this compound but with an additional carbon atom.

This compound is unique due to its high reactivity and ability to participate in a wide range of chemical reactions. This makes it a valuable building block in organic synthesis and various scientific research applications.

Properties

IUPAC Name

acetylene
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InChI

InChI=1S/C2H2/c1-2/h1-2H
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InChI Key

HSFWRNGVRCDJHI-UHFFFAOYSA-N
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Canonical SMILES

C#C
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Molecular Formula

C2H2
Record name ACETYLENE
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Related CAS

25067-58-7, 26875-73-0, 25768-70-1, 25768-71-2
Record name Polyacetylene
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DSSTOX Substance ID

DTXSID6026379
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Molecular Weight

26.04 g/mol
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Physical Description

Acetylene appears as a colorless gas with a faint garlic-like odor. Easily ignited and burns with a sooty flame. Gas is lighter than air. Flame may flash back to the source of a leak very easily. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] [NIOSH] Vapor density = 0.91 (lighter than air); [HSDB], COLOURLESS GAS DISSOLVED IN ACETONE UNDER PRESSURE., Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.]
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Boiling Point

-119 °F at 760 mmHg (USCG, 1999), -84.7 °C (sublimation point), BP: -84 °C sublimes, Sublimes
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Flash Point

0 °F, Closed cup: -18.15 °C (-0.7 °F)., Flammable gas, NA (Gas)
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Solubility

2 % (NIOSH, 2023), In water, 1200 mg/L at 25 °C, Soluble in water and many organic materials, Slightly soluble in ethanol, carbon disulfide; soluble in acetone, benzene, chloroform, One volume dissolves in 6 volumes of glacial acetic acid or alcohol. Soluble in ether, benzene. Acetone dissolves 25 volume at 15 °C, 760 mm Hg; acetone dissolves 300 vol at 12 atm, Moderately soluble in ethanol and acetic acid; very soluble in Me2CO; almost miscible in ether, Solubility in water, g/100ml at 20 °C: 0.12, 2%
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Density

0.613 at -112 °F (USCG, 1999) - Less dense than water; will float, 0.377 g/cu cm (pressure >1 atm), 1 L weighs 1.165 g at 0 °C and 760 mm Hg; density of gas: 0.90 (Air = 1); below 37 °C (critical temp) it liquifies at 68 atm; at 0 °C it liquifies at 21.5 atm, 0.91(relative gas density)
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Vapor Density

0.91 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.91 (Air = 1), Relative vapor density (air = 1): 0.907
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Vapor Pressure

44.2 atm (NIOSH, 2023), Vapor pressure = 40 atm at 16.8 °C, Vapor pressure, kPa at 20 °C: 4460, 44.2 atm
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Mechanism of Action

Acetylene alkylates the cytochrome P450 prothestic heme. This alkylation is coupled with catalytic turnover by the target enzyme and results in suicide inactivation of the enzymes. The oxidation of acetylene appears to result in the highly instable epoxide that rearranges to the keten. The structure of the prosthetic heme adduct is -CH2CHO., Acetylene acts as a simple asphyxiant by diluting the oxygen in the air to a level which will not support life., On loss of containment this substance /(acetylene)/ can cause suffocation by lowering the oxygen content of the air in confined areas., ... Acetylene-oxygen mixtures (750,000 to 800,000 ppm) produced an increase in blood pressure of patients during anesthesia ... attributable to stimulation of the vasomotor center.
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Impurities

Acetylene prepared from calcium carbide ... contains phosphine and some arsine ... up to 95 and 3 ppm respectively., The most widely used method for producing acetylene is from calcium carbide and occasionally contains phosphine and arsine as impurities., Crude acetylene frequently contains traces of ammonia, hydrogen sulfide, and phosphine, which are usually scrubbed out with caustic soda soln.
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Color/Form

Colorless gas ... [Note: Shipped under pressure dissolved in acetone]

CAS No.

74-86-2
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACETYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Acetylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AO927C00.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-119 °F (Sublimes) (NIOSH, 2023), -80.7 °C (triple point), -119 °F (Sublimes)
Record name ACETYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ACETYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0008.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Reactant of Route 1
Ethynyl
Reactant of Route 2
Ethynyl
Reactant of Route 3
Ethynyl
Reactant of Route 4
Ethynyl
Reactant of Route 5
Ethynyl
Reactant of Route 6
Ethynyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.